AKR1B10 Enzyme Inhibition: Potency of 2-Methoxy-5-(pyridin-3-yl)benzaldehyde vs. Other Aldehyde Derivatives
2-Methoxy-5-(pyridin-3-yl)benzaldehyde demonstrates potent inhibition of human recombinant aldo-keto reductase family 1 member B10 (AKR1B10), a validated target in cancer therapeutics [1]. The compound exhibits an IC50 of 20 nM against this enzyme. This level of inhibition is significantly stronger than many simple aromatic aldehydes, which typically show IC50 values in the micromolar range, establishing its utility as a selective biochemical probe [2].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Simple aromatic aldehydes (e.g., benzaldehyde, vanillin) often exhibit AKR1B10 IC50 > 1,000 nM |
| Quantified Difference | ≥ 50-fold increased potency |
| Conditions | Inhibition of recombinant human AKR1B10 using pyridine-3-aldehyde as substrate |
Why This Matters
This quantifiable potency against a cancer-relevant target justifies its selection over less active generic aldehydes for the development of focused chemical probes.
- [1] BindingDB. BDBM50241830 (CHEMBL3318218) Affinity Data: IC50 20 nM for human AKR1B10. View Source
- [2] Zhou, Y. et al. AKR1B10 as a therapeutic target in cancer: A review. Front. Oncol., 2019, 9, 940. View Source
